molecular formula C16H22N4O3 B1320573 Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate CAS No. 924869-05-6

Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate

Cat. No.: B1320573
CAS No.: 924869-05-6
M. Wt: 318.37 g/mol
InChI Key: MOCNLMVNRBGPKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, particularly involving the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various biological targets, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Aripiprazole: An antipsychotic medication with a piperazine moiety.

Uniqueness

Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate is unique due to its specific structure, which includes a cyano group, a hydroxyethyl group, and a nicotinate moiety. This combination of functional groups provides distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazin-1-yl]-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-3-23-16(22)14-10-13(11-17)12(2)18-15(14)20-6-4-19(5-7-20)8-9-21/h10,21H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCNLMVNRBGPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)C)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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